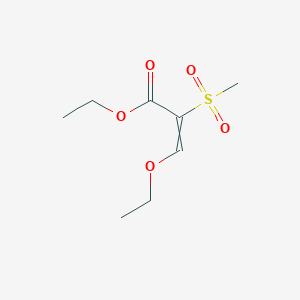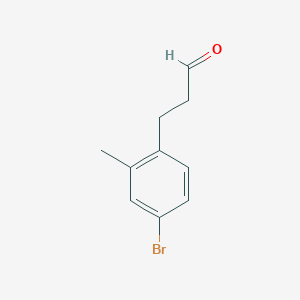
1-Piperidineacetonitrile, 4-fluoro-
概要
説明
1-Piperidineacetonitrile, 4-fluoro- is an organic compound that features a piperidine ring substituted with a fluoro group at the 4-position and an acetonitrile group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetonitrile, 4-fluoro- typically involves the reaction of 4-fluoropiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 1-position of the piperidine ring.
Industrial Production Methods
Industrial production methods for 1-Piperidineacetonitrile, 4-fluoro- often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
化学反応の分析
Types of Reactions
1-Piperidineacetonitrile, 4-fluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives depending on the specific reagents and conditions used.
科学的研究の応用
1-Piperidineacetonitrile, 4-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Piperidineacetonitrile, 4-fluoro- involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the acetonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Fluoropiperidine: Lacks the acetonitrile group, making it less versatile in certain reactions.
Piperidin-1-yl-acetonitrile: Lacks the fluoro group, which can affect its binding properties and reactivity.
4-Fluoro-piperidin-1-yl)-propenone: Contains a propenone group instead of an acetonitrile group, leading to different chemical properties and applications.
Uniqueness
1-Piperidineacetonitrile, 4-fluoro- is unique due to the presence of both the fluoro and acetonitrile groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with similar compounds.
特性
分子式 |
C7H11FN2 |
|---|---|
分子量 |
142.17 g/mol |
IUPAC名 |
2-(4-fluoropiperidin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H11FN2/c8-7-1-4-10(5-2-7)6-3-9/h7H,1-2,4-6H2 |
InChIキー |
WCFURHVAXRZTHT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1F)CC#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-Chloropyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B8576308.png)







![6-(Furan-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8576364.png)



![Methyl 4'-chloro-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8576419.png)

